molecular formula C13H20ClNO2S B12081025 4-(Tosylmethyl)piperidine hydrochloride

4-(Tosylmethyl)piperidine hydrochloride

Cat. No.: B12081025
M. Wt: 289.82 g/mol
InChI Key: JEIDWUPJDRHSGT-UHFFFAOYSA-N
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Description

4-(Tosylmethyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Tosylmethyl)piperidine hydrochloride typically involves the tosylation of piperidine derivatives. One common method includes the reaction of piperidine with tosyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting tosylmethylpiperidine is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(Tosylmethyl)piperidine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The tosyl group can be substituted with other functional groups using nucleophilic reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield piperidine derivatives with different oxidation states.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized piperidine derivatives, while oxidation and reduction reactions can produce N-oxides or reduced piperidine compounds, respectively.

Scientific Research Applications

4-(Tosylmethyl)piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is employed in the development of biologically active molecules, including potential drug candidates.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Tosylmethyl)piperidine hydrochloride is primarily related to its ability to act as a nucleophile or electrophile in various chemical reactions. The tosyl group enhances the compound’s reactivity, allowing it to participate in a wide range of transformations. In biological systems, the compound can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

    Piperidine: A basic six-membered ring structure with one nitrogen atom.

    N-Methylpiperidine: A piperidine derivative with a methyl group attached to the nitrogen atom.

    4-Methylpiperidine: A piperidine derivative with a methyl group attached to the fourth carbon atom.

Uniqueness: 4-(Tosylmethyl)piperidine hydrochloride is unique due to the presence of the tosylmethyl group, which significantly enhances its reactivity and potential applications. This functional group allows for a broader range of chemical transformations compared to simpler piperidine derivatives.

Properties

Molecular Formula

C13H20ClNO2S

Molecular Weight

289.82 g/mol

IUPAC Name

4-[(4-methylphenyl)sulfonylmethyl]piperidine;hydrochloride

InChI

InChI=1S/C13H19NO2S.ClH/c1-11-2-4-13(5-3-11)17(15,16)10-12-6-8-14-9-7-12;/h2-5,12,14H,6-10H2,1H3;1H

InChI Key

JEIDWUPJDRHSGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2CCNCC2.Cl

Origin of Product

United States

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